6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine
Description
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine (CAS: 152941-69-0) is a heterocyclic compound with the molecular formula C₇H₆BrN₅ and a molecular weight of 240.06 g/mol . Structurally, it features a pyrido[2,3-d]pyrimidine core substituted with a bromine atom at position 6 and amino groups at positions 2 and 4. This brominated derivative belongs to the pyridopyrimidine family, a class of bicyclic compounds known for their resemblance to purine bases and diverse pharmacological activities, including kinase inhibition and antiproliferative effects .
For instance, structural analogs of this compound have been optimized as PTP1B inhibitors (protein tyrosine phosphatase 1B) for diabetes and obesity treatment, demonstrating selective inhibition and favorable pharmacokinetics .
Structure
3D Structure
Properties
IUPAC Name |
6-bromopyrido[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUKOBPJXGXIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NC(=C21)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590171 | |
| Record name | 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152941-69-0 | |
| Record name | 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Yield and Efficiency
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Taylor’s method achieves a cumulative yield of ~70% over four steps but requires prolonged reaction times (140+ hours).
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Gangjee’s protocol reduces the synthetic timeline to 48 hours for the amination-deprotection sequence, with isolated yields exceeding 90% for critical steps.
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Patent routes prioritize scalability but lack granular yield data, necessitating further validation.
Functional Group Tolerance
The dipivaloyl protection strategy in both Taylor’s and Gangjee’s methods mitigates side reactions during bromination and amination, ensuring regioselectivity at the 6-position. However, steric hindrance from pivaloyl groups necessitates stringent conditions for deprotection, occasionally leading to byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles.
Condensation Reactions: The amino groups at the 2nd and 4th positions can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Condensation Reactions: Reagents like aldehydes and ketones are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Overview of Anticancer Properties
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine and its derivatives have been studied extensively for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation. Notably, they have shown significant inhibitory effects on several kinases such as tyrosine kinase (TK), phosphoinositide 3-kinase (PI3K), and cyclin-dependent kinase (CDK) .
Mechanisms of Action
The anticancer efficacy is often attributed to the ability of these compounds to induce apoptosis and cause cell cycle arrest. For instance, studies have demonstrated that certain derivatives can enhance the expression levels of proteins involved in cell cycle regulation, leading to G1 phase arrest in cancer cells . Additionally, the inhibition of dihydrofolate reductase (DHFR) plays a crucial role in their mechanism of action, particularly against opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, which are significant in immunocompromised patients .
Case Studies
- Compound 52 : This derivative exhibited IC50 values lower than that of doxorubicin against HepG-2 and HCT-116 cancer cell lines, indicating superior anticancer activity .
- Compound 15f : Demonstrated the ability to induce apoptosis through cell cycle arrest mechanisms .
Antimicrobial Activity
Antibacterial Properties
this compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various bacterial strains by inhibiting bacterial growth through similar mechanisms as its anticancer activity. The compound's ability to inhibit DHFR is particularly relevant for treating infections caused by opportunistic pathogens in immunocompromised individuals .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 6-bromopyrido[2,3-d]pyrimidine derivatives is essential for optimizing their pharmacological profiles. Research indicates that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can significantly enhance biological activity.
Biological Activity
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrido[2,3-d]pyrimidine class of compounds. Its structure includes a pyridine ring fused with a pyrimidine ring, which contributes to its biological activity. The presence of the bromine atom at the 6-position enhances its interaction with biological targets.
Biological Targets
The primary biological targets of this compound include:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR leads to antiproliferative effects on various cancer cell lines.
- Kinases : The compound has shown activity against several kinases involved in cancer signaling pathways, including:
- Tyrosine Kinases
- Phosphatidylinositol-3 Kinase (PI3K)
- Cyclin-dependent Kinases (CDK)
The mechanism of action for this compound primarily involves the inhibition of DHFR and various kinases. This inhibition disrupts critical signaling pathways necessary for cancer cell survival and proliferation.
Anticancer Activity
A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited significant anticancer activity against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compounds were effective due to their ability to inhibit DHFR and other kinases involved in tumor growth .
Antimicrobial Activity
Research has also indicated that 6-bromopyrido[2,3-d]pyrimidine derivatives possess antimicrobial properties against pathogens like Toxoplasma gondii and Pneumocystis carinii. This activity is attributed to the inhibition of DHFR, which is essential for the survival of these microorganisms .
Case Studies
- Synthesis and Testing : A series of 6-substituted pyrido[2,3-d]pyrimidines were synthesized and tested for their ability to inhibit DHFR. The results showed that compounds with specific substitutions exhibited higher inhibitory activity compared to others .
- Antitumor Activity : In a comparative study involving various pyrido[2,3-d]pyrimidines, it was found that certain derivatives had IC50 values in the micromolar range against cancer cell lines, indicating potent anticancer effects .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Key Observations:
In contrast, methoxy groups in the DHFR-targeting analog (C₂₀H₂₄N₆O₃) provide electron-donating effects, favoring binding to folate-dependent enzymes .
Steric Influence: Bulky substituents like the (2,5-dichlorophenyl)aminomethyl group in OAG increase steric hindrance, which may limit off-target interactions .
Scaffold Flexibility : Pyrrolo[2,3-d]pyrimidine derivatives (e.g., FAK inhibitors) replace the pyrido core with a pyrrolo ring, improving solubility and kinase selectivity .
Q & A
Q. What safety protocols are recommended for handling brominated pyridopyrimidines?
- Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Waste must be neutralized (e.g., 10% NaHSO₃) before disposal. Acute toxicity data (e.g., LD₅₀ >500 mg/kg in rodents) suggest moderate hazard .
Key Insights
- Biological Relevance : Bromine enhances target engagement but may reduce solubility; prodrug strategies (e.g., phosphate esters) improve bioavailability .
- Synthetic Challenges : Competing nucleophilic attacks at position 2 vs. 4 require protecting groups (e.g., Boc) for regioselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
